molecular formula C22H18ClN3O4S2 B2954551 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide CAS No. 886949-14-0

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2954551
CAS No.: 886949-14-0
M. Wt: 487.97
InChI Key: BYLHTYFNRNFMDY-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C22H18ClN3O4S2 and its molecular weight is 487.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of interest in the synthesis and characterization of various derivatives for pharmacological and biomedical applications. For instance, its derivatives have been synthesized and evaluated for diuretic, antihypertensive, and anti-diabetic potential, with some showing significant activity compared to standard drugs in preclinical models (Rahman et al., 2014). This highlights the compound's role in the development of new therapeutic agents.

Antimicrobial Activity

The compound serves as a precursor for the synthesis of novel antimicrobial agents. Various studies have demonstrated the synthesis of derivatives with potent antimicrobial properties, indicating the compound's utility in addressing bacterial and fungal infections (Habib et al., 2013). The exploration of its derivatives can lead to the discovery of new drugs with high efficacy against resistant microbial strains.

Anticancer and Anti-inflammatory Applications

Further research into this compound derivatives has shown promising results in anticancer and anti-inflammatory activities. Specific derivatives have been identified with significant COX-2 inhibitory properties, analgesic activity, and anti-inflammatory activity, comparable to standard drugs, suggesting their potential in cancer and inflammation treatment (Abu‐Hashem et al., 2020).

Photosensitizing Properties

Derivatives of the compound have also been synthesized and characterized for their photosensitizing properties, which are highly relevant in photodynamic therapy for cancer treatment. These derivatives demonstrate high singlet oxygen quantum yields, making them suitable as Type II photosensitizers, a crucial aspect in the photodynamic approach to cancer therapy (Pişkin et al., 2020).

Neuroprotective and HDAC Inhibition

In the context of neurodegenerative diseases, some derivatives have shown neuroprotective activity and selective inhibition against histone deacetylase 6 (HDAC6). This is particularly important in the development of treatments for Alzheimer's disease, where such compounds can ameliorate disease phenotypes by decreasing tau protein phosphorylation and aggregation (Lee et al., 2018).

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S2/c1-13-7-9-14(10-8-13)32(28,29)26-17-6-4-3-5-15(17)21(27)25-22-24-19-18(30-2)12-11-16(23)20(19)31-22/h3-12,26H,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLHTYFNRNFMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.